

Application Notes and Protocols for Fgfr3-IN-8 in Cell Culture

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Compound of Interest

Compound Name: *Fgfr3-IN-8*

Cat. No.: *B12377132*

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Introduction

Fgfr3-IN-8 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR3 signaling, through mutations, amplifications, or fusions, is implicated in various cancers, particularly bladder cancer.[2] These application notes provide detailed protocols for the use of **Fgfr3-IN-8** in cell culture experiments to investigate its effects on cancer cells with aberrant FGFR3 signaling.

Mechanism of Action

Fgfr3-IN-8 is a selective inhibitor of the FGFR3 kinase.[3][4][5] Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR3 dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[6] **Fgfr3-IN-8** competitively binds to the ATP-binding pocket of the FGFR3 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. This inhibition of FGFR3 signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[1]

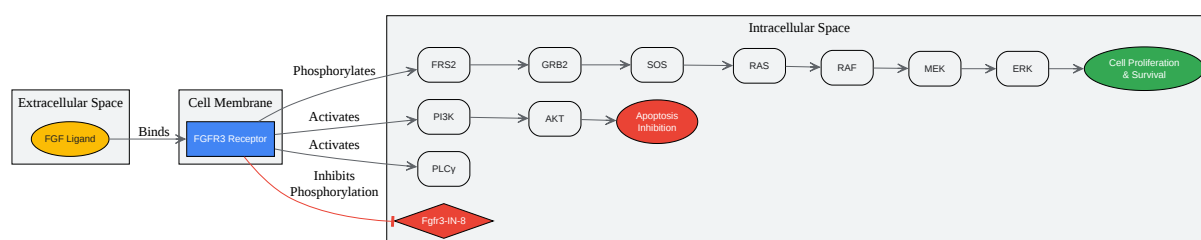
Data Presentation

Biochemical Activity of Fgfr3-IN-8

Target	IC50 (nM)
FGFR3	<0.5
V555M-FGFR3	22.6
FGFR1	<0.5
V564F-FGFR2	189.1
N549H-FGFR2	<0.5
FGFR4	7.30

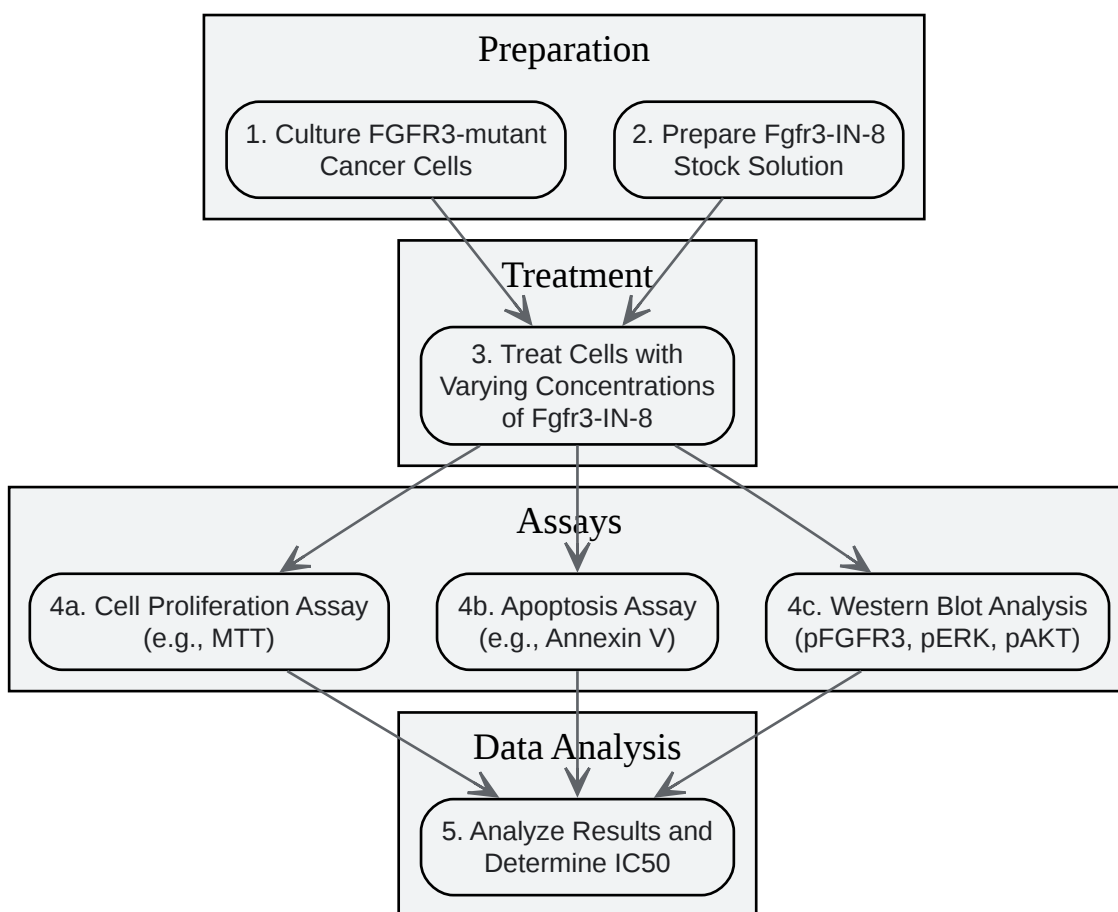
Data from MedChemExpress product information for FGFR-IN-8 (likely equivalent to Fgfr3-IN-8).[1]

Mandatory Visualizations



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Caption: FGFR3 Signaling Pathway and Inhibition by **Fgfr3-IN-8**.



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Caption: General Experimental Workflow for **Fgfr3-IN-8** in Cell Culture.

Experimental Protocols

Preparation of Fgfr3-IN-8 Stock Solution

Materials:

- **Fgfr3-IN-8** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Based on protocols for similar small molecule inhibitors, it is recommended to prepare a high-concentration stock solution in DMSO.[7] For example, to prepare a 10 mM stock solution, weigh out the appropriate amount of **Fgfr3-IN-8** powder and dissolve it in the corresponding volume of DMSO.
- Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be necessary to aid dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for long-term storage. When stored properly, stock solutions are generally stable for several months.

Cell Culture and Treatment

Recommended Cell Lines:

- Bladder Cancer: RT112 (FGFR3 overexpression), SNU-16 (FGFR2 amplification, but also used in FGFR inhibitor studies), MGH-U3 (FGFR3 mutation).[2][8]
- It is crucial to select cell lines with documented FGFR3 alterations (mutations, fusions, or amplifications) to observe the specific effects of **Fgfr3-IN-8**.

Protocol:

- Culture the selected cancer cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and apoptosis assays) and allow them to adhere and reach the desired confluency (typically 50-70%).
- Prepare serial dilutions of **Fgfr3-IN-8** from the stock solution in the complete growth medium. It is recommended to test a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. Given the potent IC₅₀ of **Fgfr3-IN-8**, lower nanomolar concentrations are expected to be effective.

- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **Fgfr3-IN-8**. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
- Incubate the cells for the desired period, which will vary depending on the assay (e.g., 24-72 hours for proliferation and apoptosis assays, shorter time points for signaling pathway analysis).

Cell Proliferation/Viability Assay (MTT Assay)

Materials:

- Cells treated with **Fgfr3-IN-8** in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Protocol:

- Following treatment with **Fgfr3-IN-8** for the desired duration (e.g., 72 hours), add 10 μ L of MTT solution to each well.[\[2\]](#)[\[7\]](#)[\[9\]](#)
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium from each well.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Mix gently by pipetting or by using a plate shaker for 15 minutes.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

- Cells treated with **Fgfr3-IN-8** in a 6-well plate
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- After treatment with **Fgfr3-IN-8** for the desired duration (e.g., 24-48 hours), collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
- Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.[\[10\]](#)
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis of FGFR3 Signaling

Materials:

- Cells treated with **Fgfr3-IN-8**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- After a short-term treatment with **Fgfr3-IN-8** (e.g., 1-4 hours), wash the cells with cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 μ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the effect of **Fgfr3-IN-8** on the phosphorylation of FGFR3 and its downstream targets.[5][11]

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